Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole is a heterocyclic compound with a molecular formula of C14H9ClN2 and a molecular weight of 240.69 g/mol . This compound is part of the pyridine class of chemicals and is known for its unique structure, which includes a pyridine ring fused to a cyclohepta[b]pyrrole system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole typically involves the reaction of pyridine derivatives with various reagents under controlled conditions. One common method involves the use of Grignard reagents to introduce the pyridine moiety into the cyclohepta[b]pyrrole framework . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chloro group.
Substitution: Substituted derivatives where the chloro group is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-8-(pyridin-3-yl)cyclohepta[b]pyrrole
- 2-Chloro-8-(pyridin-4-yl)cyclohepta[b]pyrrole
- 2-Chloro-8-(pyridin-2-yl)cyclohepta[b]indole
Uniqueness
2-Chloro-8-(pyridin-2-yl)cyclohepta[b]pyrrole is unique due to its specific substitution pattern and the presence of both pyridine and cyclohepta[b]pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
797057-42-2 |
---|---|
Molekularformel |
C14H9ClN2 |
Molekulargewicht |
240.69 g/mol |
IUPAC-Name |
2-chloro-8-pyridin-2-ylcyclohepta[b]pyrrole |
InChI |
InChI=1S/C14H9ClN2/c15-13-9-10-5-1-2-6-11(14(10)17-13)12-7-3-4-8-16-12/h1-9H |
InChI-Schlüssel |
WSTPBEWMORFHEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C2=NC(=CC2=C1)Cl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.